molecular formula C12H14ClF3N4O B2439773 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide CAS No. 2061170-87-2

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide

Cat. No.: B2439773
CAS No.: 2061170-87-2
M. Wt: 322.72
InChI Key: CIUYAQCCEGALBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, linked to a piperazine ring through a carboxamide linkage. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the piperazine moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit bacterial enzymes without affecting human orthologues makes it a promising candidate for antibacterial drug development .

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N4O/c13-9-5-8(12(14,15)16)6-18-10(9)7-19-11(21)20-3-1-17-2-4-20/h5-6,17H,1-4,7H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUYAQCCEGALBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.